molecular formula C7H15N3 B13639786 [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine

[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine

Cat. No.: B13639786
M. Wt: 141.21 g/mol
InChI Key: HFOJERJJIHEMIV-UHFFFAOYSA-N
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Description

[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine: is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a propan-2-yl group and a methanamine group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,2-diamines with aldehydes or ketones in the presence of an acid catalyst can yield imidazole derivatives . Another method involves the use of ionic liquids as catalysts, which offer advantages such as recyclability and mild reaction conditions .

Industrial Production Methods: Industrial production of imidazole derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. Additionally, the development of green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, has gained attention in recent years .

Chemical Reactions Analysis

Types of Reactions: [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it valuable in the development of new materials and catalysts .

Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in the development of new drugs for various diseases, including cancer and infectious diseases .

Medicine: The compound’s pharmacological properties make it a candidate for drug development. Imidazole derivatives have been investigated for their antimicrobial, antifungal, and anticancer activities. They are also explored for their potential in treating neurological disorders .

Industry: In the industrial sector, imidazole derivatives are used in the production of polymers, resins, and coatings. They serve as curing agents for epoxy resins and as corrosion inhibitors in metal protection .

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. Imidazole derivatives can bind to enzymes and receptors, modulating their activity. For example, they can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, imidazole derivatives can interact with ion channels and transporters, affecting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: What sets [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine apart is its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

(1-propan-2-yl-4,5-dihydroimidazol-2-yl)methanamine

InChI

InChI=1S/C7H15N3/c1-6(2)10-4-3-9-7(10)5-8/h6H,3-5,8H2,1-2H3

InChI Key

HFOJERJJIHEMIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN=C1CN

Origin of Product

United States

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